3-Fluoro-4-methylphenylzinc iodide

organozinc pricing Negishi coupling reagent selection procurement cost analysis

3-Fluoro-4-methylphenylzinc iodide (CAS 312693-08-6) is a heterosubstituted arylzinc halide supplied as a 0.5 M solution in tetrahydrofuran. Its structure incorporates both a fluorine meta-substituent and a methyl para-substituent on the phenyl ring, giving it distinct electronic and steric properties compared with non‑fluorinated or monofunctionalized analogs.

Molecular Formula C7H6FIZn
Molecular Weight 301.4 g/mol
Cat. No. B12071245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylphenylzinc iodide
Molecular FormulaC7H6FIZn
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=C(C=[C-]C=C1)F.[Zn+2].[I-]
InChIInChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
InChIKeyFNMXFGHHHBGYML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylphenylzinc Iodide – A Fluorinated Arylzinc Cross-Coupling Reagent for Selective Biaryl Construction


3-Fluoro-4-methylphenylzinc iodide (CAS 312693-08-6) is a heterosubstituted arylzinc halide supplied as a 0.5 M solution in tetrahydrofuran. Its structure incorporates both a fluorine meta-substituent and a methyl para-substituent on the phenyl ring, giving it distinct electronic and steric properties compared with non‑fluorinated or monofunctionalized analogs . This compound participates in palladium- and nickel-catalyzed Negishi cross‑coupling reactions, enabling the introduction of the 3‑fluoro‑4‑methylphenyl moiety into complex organic frameworks [1]. It is primarily employed as a building block in pharmaceutical and agrochemical intermediate synthesis.

3‑Fluoro‑4‑Methylphenylzinc Iodide – Why Generic Arylzinc Substitution Fails


In-class arylzinc halides such as 4‑methylphenylzinc iodide or 3‑fluorophenylzinc iodide differ critically in electronic character, solution stability, and cross-coupling selectivity. The concurrent presence of a fluorine and a methyl group on the phenyl ring of 3‑fluoro‑4‑methylphenylzinc iodide modulates the electron density at the carbon–zinc bond, altering transmetalation rates and influencing regiochemical outcomes in Negishi couplings [1]. Recent studies demonstrate that fluorine substitution patterns on arylzinc reagents can direct ortho‑selective C–C bond formation, a feature absent in non‑fluorinated analogs [2]. Consequently, simple substitution with 4‑methylphenylzinc iodide or 3‑fluorophenylzinc iodide cannot replicate the reactivity profile or product selectivity provided by the dual‑substituted reagent.

3‑Fluoro‑4‑Methylphenylzinc Iodide – Quantified Differentiation Evidence


Cost‑per‑Mole Comparison of 3‑Fluoro‑4‑Methylphenylzinc Iodide vs. Non‑Fluorinated and Mono‑Fluorinated Analogs

The price per 50 mL of 3‑fluoro‑4‑methylphenylzinc iodide (0.5 M in THF) is substantially higher than that of the non‑fluorinated 4‑methylphenylzinc iodide, reflecting increased synthetic complexity and specialized demand. It also differs from the mono‑fluorinated 3‑fluorophenylzinc iodide, underscoring its unique market position [1] .

organozinc pricing Negishi coupling reagent selection procurement cost analysis

Solution Storage Stability: Room‑Temperature Storage of 3‑Fluoro‑4‑Methylphenylzinc Iodide Versus Cold‑Chain Requirement of 3‑Fluorophenylzinc Iodide

Vendor specifications indicate that 3‑fluoro‑4‑methylphenylzinc iodide solutions can be stored at room temperature, whereas the structurally similar 3‑fluorophenylzinc iodide requires storage at 2–8 °C . This difference suggests improved thermal stability of the dual‑substituted reagent, which can reduce shipping complexity and storage costs for laboratories without dedicated cold storage.

organozinc stability storage temperature cold-chain logistics

Density Differentiation of 3‑Fluoro‑4‑Methylphenylzinc Iodide vs. 3‑Chloro‑4‑Methylphenylzinc Iodide and 3‑Fluorophenylzinc Iodide

The density of 3‑fluoro‑4‑methylphenylzinc iodide (0.5 M in THF) is reported as 1.00 g/mL at 25 °C, intermediate between the lighter 3‑fluorophenylzinc iodide (0.995 g/mL) and the heavier 3‑chloro‑4‑methylphenylzinc iodide (1.026 g/mL) . This physical property can serve as a quality‑control fingerprint and affects gravimetric dispensing calculations in automated synthesis platforms.

solution density organometallic reagent characterization mass‑volume conversion

Regioselectivity Potential: Fluorine‑Directed Ortho‑Selectivity in Arylzinc Cross‑Coupling

Recent advances in fluoroarene C–H zincation show that the fluorine substituent can direct organozinc formation to the ortho position with excellent selectivity [1]. While this study does not directly measure 3‑fluoro‑4‑methylphenylzinc iodide, the electronic principles imply that its 3‑fluoro substitution pattern may enhance ortho‑selectivity in subsequent cross‑coupling steps relative to non‑fluorinated arylzinc reagents such as 4‑methylphenylzinc iodide, which lack this directing group.

fluorine‑directed regioselectivity ortho‑selective C–H zincation Negishi coupling selectivity

3‑Fluoro‑4‑Methylphenylzinc Iodide – Preferred Application Scenarios


Synthesis of 3‑Fluoro‑4‑methyl‑Substituted Biaryl Pharmaceutical Intermediates Requiring Ortho‑Selectivity

When a medicinal chemistry program demands ortho‑functionalization of the 3‑fluoro‑4‑methylphenyl fragment, 3‑fluoro‑4‑methylphenylzinc iodide is the preferred Negishi coupling partner because the fluorine substituent can direct ortho‑selective C–C bond formation, a feature not offered by 4‑methylphenylzinc iodide [1]. This selectivity can shorten synthetic routes by avoiding protection/deprotection sequences.

Laboratories with Limited Cold‑Storage Infrastructure

For research facilities that lack reliable refrigerated storage or operate in decentralized settings, the room‑temperature storage stability of 3‑fluoro‑4‑methylphenylzinc iodide is a decisive procurement factor compared to 3‑fluorophenylzinc iodide, which requires 2–8 °C storage . This reduces cold‑chain logistics costs and risk of degradation during transport.

Automated Parallel Synthesis Platforms Requiring Accurate Gravimetric Dispensing

In high‑throughput experimentation environments, the precise solution density of 1.00 g/mL for 3‑fluoro‑4‑methylphenylzinc iodide simplifies gravimetric-to‑volumetric conversions and minimizes molarity errors relative to reagents with less‑convenient densities such as 3‑chloro‑4‑methylphenylzinc iodide (1.026 g/mL) . This ensures consistent stoichiometric delivery across multiple parallel reactions.

Cost‑Justified Specialty Building Block for Late‑Stage Fluorination

When the target molecule architecture specifically requires the 3‑fluoro‑4‑methylphenyl substructure, the higher procurement cost of 3‑fluoro‑4‑methylphenylzinc iodide (approximately 3.9× that of 4‑methylphenylzinc iodide [2]) is offset by the avoidance of multistep functional group interconversions that would otherwise be necessary to install fluorine and methyl groups sequentially, thereby improving overall synthetic efficiency.

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